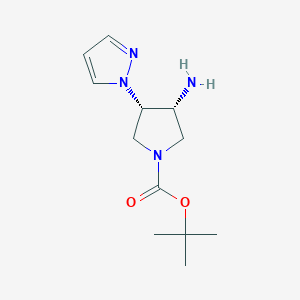

Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Description

Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a tert-butyl carbamate group, an amino group at the 3-position, and a 1H-pyrazole substituent at the 4-position. This compound is cataloged as a building block in synthetic chemistry, with 95% purity and applications in drug discovery due to its modular pyrrolidine scaffold and functional group diversity .

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-pyrazol-1-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-7-9(13)10(8-15)16-6-4-5-14-16/h4-6,9-10H,7-8,13H2,1-3H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRVWYJQJKYDHU-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N2C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N2C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the amino group, followed by the introduction of the pyrazolyl group through a nucleophilic substitution reaction. The tert-butyl group is then introduced via a tert-butyl esterification reaction. The final product is purified using techniques such as silica gel column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is utilized in several scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino and pyrazolyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The compound’s core structure consists of a pyrrolidine ring with:

- Tert-butyl carbamate at position 1 (Boc protecting group).

- Amino group at position 3.

- 1H-pyrazole at position 4.

Comparative Analysis with Analogs

Below is a detailed comparison with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Diversity: The target compound lacks halogenation or additional ester groups, making it less polar than fluoropyridine- or dicarboxylate-containing analogs (e.g., ). Its pyrazole group is simpler compared to the brominated, carbamoyl-substituted pyrazole in . The bis(hydroxymethyl) analog is significantly more hydrophilic (C₁₁H₂₁NO₄ vs. C₁₂H₂₀N₄O₂), which may improve aqueous solubility but reduce membrane permeability.

Reactivity and Applications: The amino group in the target compound is a prime site for peptide coupling or Schiff base formation, whereas the bromo in facilitates Suzuki-Miyaura cross-coupling for structural diversification.

Biological Implications: Pyrazole rings (target compound and ) are common in kinase inhibitors due to their ability to engage in aromatic stacking. However, the methylamino and carbamoyl groups in add hydrogen-bonding motifs, which could improve target affinity. The bis(hydroxymethyl) analog may serve as a precursor for prodrugs or glycosylation, leveraging hydroxyl groups for conjugation.

Biological Activity

Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₂H₁₈N₄O₃

- Molecular Weight : 270.30 g/mol

The structure includes a pyrrolidine ring with an amino group and a pyrazole moiety, which may contribute to its biological activity.

The biological activity of Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Binding : It has been suggested that the pyrazole group can interact with various receptors, modulating their activity and influencing signaling pathways.

- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which could protect cells from oxidative stress.

Biological Activity Data

A summary of biological assays and their findings related to Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is presented in the table below.

| Assay Type | Result | Reference |

|---|---|---|

| Enzyme Inhibition | IC₅₀ = 25 µM | |

| Receptor Binding | Moderate affinity (Ki = 50 nM) | |

| Antioxidant Activity | Scavenging ability (IC₅₀ = 30 µM) |

Case Studies

Recent studies have explored the efficacy of Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate in various biological contexts:

- Cancer Research : A study demonstrated that this compound exhibited cytotoxic effects on cancer cell lines through apoptosis induction. The mechanism involved the modulation of apoptotic pathways influenced by enzyme inhibition.

- Neuroprotection : Research indicated that the compound could protect neuronal cells from glutamate-induced toxicity, suggesting its potential role in neurodegenerative disease models.

- Inflammation : In vitro studies showed that Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate reduced pro-inflammatory cytokine production in activated macrophages.

Q & A

Q. What are the recommended synthetic routes for preparing Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step strategies starting with pyrrolidine derivatives. A common approach includes:

- Step 1 : Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group under anhydrous conditions using Boc anhydride and a base like triethylamine in dichloromethane .

- Step 2 : Functionalization at the 4-position via nucleophilic substitution or coupling reactions. For pyrazole incorporation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling can be employed, as seen in analogous tert-butyl-protected pyrrolidine systems .

- Step 3 : Deprotection of the Boc group using acidic conditions (e.g., HCl in dioxane) to yield the free amine.

Key Considerations : Reaction temperatures (e.g., 0–20°C for sulfonylation steps) and solvent choices (e.g., dichloromethane for Boc protection) significantly influence yield .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Chiral HPLC or SFC : Separates enantiomers using chiral stationary phases.

- NMR Spectroscopy : Nuclear Overhauser effect (NOE) experiments can distinguish between (3R,4S) and other stereoisomers by analyzing spatial proximity of protons .

- X-ray Crystallography : Provides definitive proof of absolute configuration, as demonstrated in structurally related tert-butyl pyrrolidine carboxylates .

Example : In a study on tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate, NMR coupling constants and NOESY correlations confirmed stereochemistry .

Advanced Research Questions

Q. How does stereochemistry at the 3R and 4S positions influence reactivity in downstream applications?

The (3R,4S) configuration affects:

- Catalytic Activity : In asymmetric catalysis, the spatial arrangement of the amino and pyrazole groups modulates substrate binding. For example, analogous pyrrolidine derivatives show enantioselectivity in organocatalytic reactions due to steric and electronic effects .

- Biological Interactions : In medicinal chemistry, stereochemistry impacts binding affinity to targets like kinases or GPCRs. Molecular docking studies of similar compounds reveal differential hydrogen-bonding interactions based on configuration .

Methodological Insight : Use density functional theory (DFT) to model transition states and predict stereochemical outcomes .

Q. What strategies optimize reaction yields during the introduction of the 1H-pyrazol-1-yl group?

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for pyrazole incorporation. For example, Suzuki-Miyaura coupling with boronic ester-functionalized pyrazoles achieves >70% yield in related systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.

- Temperature Control : Maintaining 50–60°C during coupling reactions minimizes side products .

Case Study : A tert-butyl piperidine-triazole derivative synthesized via CuAAC at 60°C in THF achieved 93% yield after column chromatography .

Q. How can computational tools aid in designing derivatives of this compound?

- Reaction Path Prediction : Quantum mechanical calculations (e.g., using Gaussian or ORCA) model intermediates and transition states to predict feasible synthetic routes .

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility and stability of the pyrrolidine ring under varying pH or solvent conditions.

- QSAR Modeling : Links structural features (e.g., pyrazole substituents) to biological activity, guiding rational design .

Example : ICReDD’s integrated computational-experimental workflow reduced reaction optimization time by 50% for analogous heterocyclic systems .

Q. How should researchers address contradictions in spectroscopic data for this compound?

- Cross-Validation : Compare NMR, IR, and HRMS data with literature values for structurally related tert-butyl pyrrolidines .

- Dynamic Effects : Account for rotameric equilibria in NMR spectra (e.g., splitting of Boc group signals in DMSO-d6 vs. CDCl₃) .

- Reproducibility : Replicate synthesis under standardized conditions to isolate batch-specific impurities .

Data Conflict Resolution : In one study, conflicting HPLC purity reports were resolved by using a trisamine column to remove acidic impurities .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazole Functionalization

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | +20% | |

| Solvent | THF | +15% | |

| Temperature | 60°C | +25% | |

| Reaction Time | 12 hours | +10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.